

# Dgat1-IN-1: A Deep Dive into Target Specificity and Selectivity

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## Compound of Interest

Compound Name: Dgat1-IN-1

Cat. No.: B607092

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This technical guide provides a comprehensive overview of the target specificity and selectivity profile of **Dgat1-IN-1**, a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).

Understanding the precise interactions of this molecule is critical for its application in research and potential therapeutic development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.

## Core Target Profile of Dgat1-IN-1

**Dgat1-IN-1** is a highly potent inhibitor of human DGAT1, with a reported IC<sub>50</sub> value of less than 10 nM. Its mechanism of action involves binding to the fatty acyl-CoA substrate binding tunnel on the cytoplasmic side of the enzyme, thereby blocking the final and committed step in triglyceride synthesis.

While a comprehensive public selectivity panel for **Dgat1-IN-1** against a wide range of enzymes is not readily available, studies indicate it possesses inhibitory activity against Acyl-CoA: a-cholesterol acyltransferase 1 (ACAT1).<sup>[1][2]</sup> The precise IC<sub>50</sub> for ACAT1 has not been published. For a clearer understanding of the selectivity that can be achieved with DGAT1 inhibitors, the profiles of other well-characterized molecules, such as T863 and A-922500, are presented below as representative examples.

## Quantitative Selectivity Profile

The following tables summarize the inhibitory potency of **Dgat1-IN-1** against its primary target and provide a comparative view of the selectivity of other notable DGAT1 inhibitors.

Table 1: On-Target Potency of **Dgat1-IN-1**

Target	IC50 (nM)	Cell Line/System
Human DGAT1	< 10	Cell lysate from Hep3B cells overexpressing human DGAT1

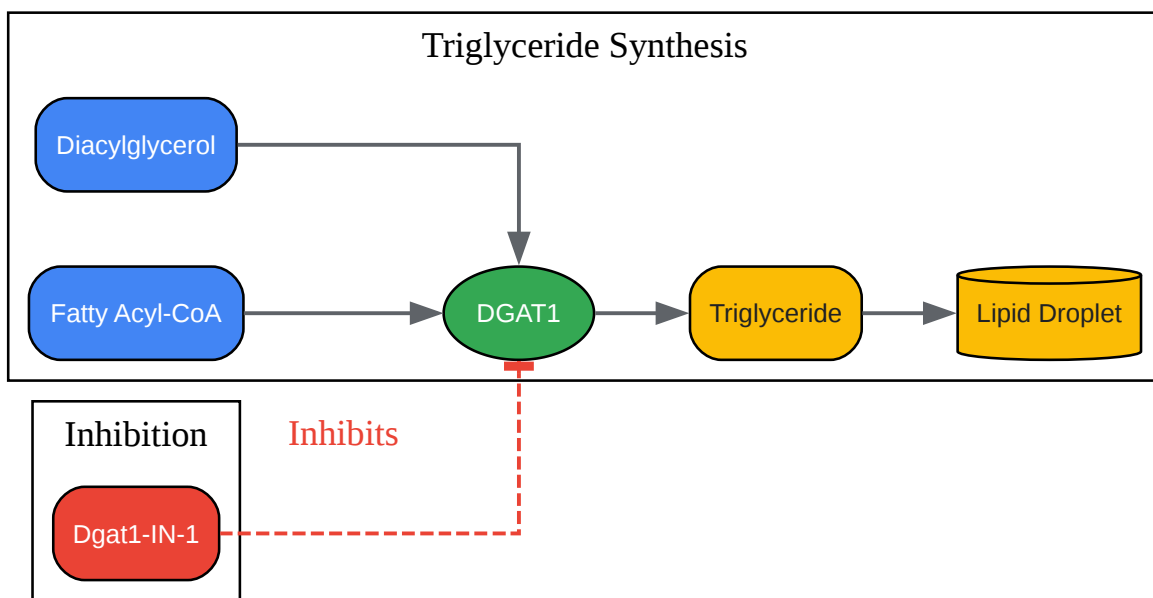
Table 2: Representative Selectivity Profiles of Other DGAT1 Inhibitors

Compound	Target	IC50 (nM)	Fold Selectivity vs. Human DGAT1
A-922500	Human DGAT1	9	-
Mouse DGAT1	22	-	
Human DGAT2	53,000	> 5,800	
Human ACAT1/2	296,000	> 32,800	
T863	Human DGAT1	15	-
Human DGAT2	> 10,000	> 667	
Human MGAT2	> 10,000	> 667	
Human MGAT3	> 10,000	> 667	

Note: The data in Table 2 is for A-922500 and T863 and is provided for illustrative purposes to represent the selectivity profile of potent DGAT1 inhibitors.[\[3\]](#)[\[4\]](#)[\[5\]](#)

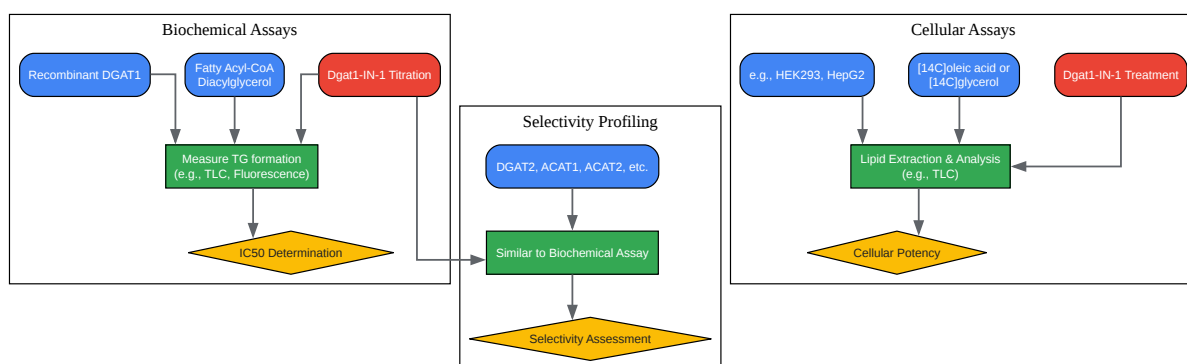
## Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach to characterizing **Dgat1-IN-1**, the following diagrams are provided.



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### DGAT1 signaling pathway and inhibition by **Dgat1-IN-1**.



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